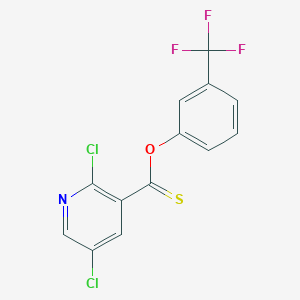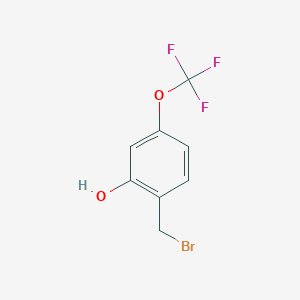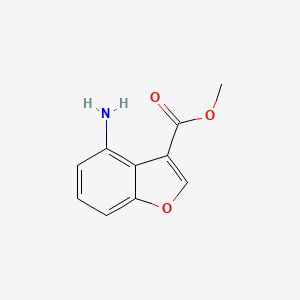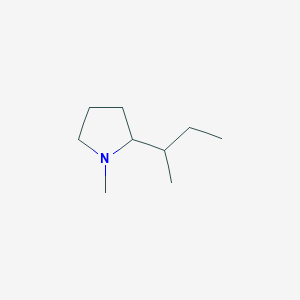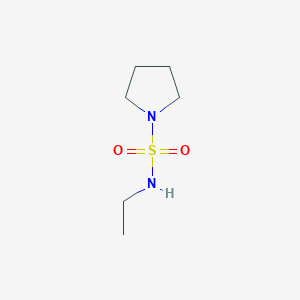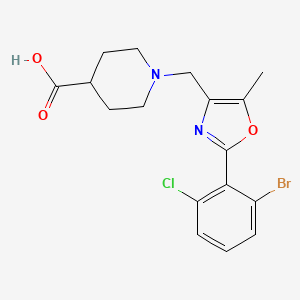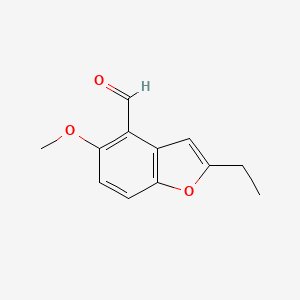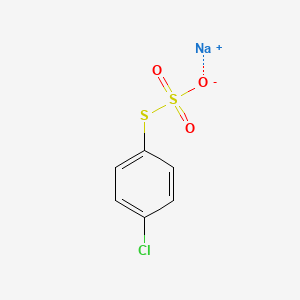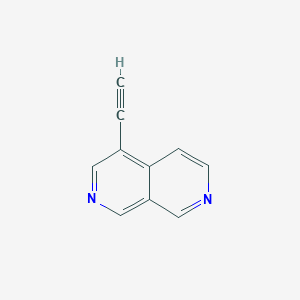
4-Ethynyl-2,7-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethynyl-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with an ethynyl group attached at the 4-position, which imparts unique chemical properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2,7-naphthyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,7-naphthyridine.
Ethynylation: The ethynyl group is introduced at the 4-position using a palladium-catalyzed Sonogashira coupling reaction. This reaction involves the use of an ethynyl halide and a palladium catalyst under basic conditions.
Purification: The product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions: 4-Ethynyl-2,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The naphthyridine ring can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydro or tetrahydro naphthyridines.
Substitution: Formation of substituted naphthyridines with various functional groups.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 4-Ethynyl-2,7-naphthyridine is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate various biological pathways:
Molecular Targets: It can bind to enzymes, receptors, and nucleic acids, influencing their activity.
Pathways Involved: The compound can affect signaling pathways, gene expression, and metabolic processes, leading to its observed biological effects.
相似化合物的比较
4-Ethynyl-2,7-naphthyridine can be compared with other naphthyridine derivatives:
属性
分子式 |
C10H6N2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC 名称 |
4-ethynyl-2,7-naphthyridine |
InChI |
InChI=1S/C10H6N2/c1-2-8-5-12-7-9-6-11-4-3-10(8)9/h1,3-7H |
InChI 键 |
GABNPZPRQYVNTQ-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=C2C=CN=CC2=CN=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


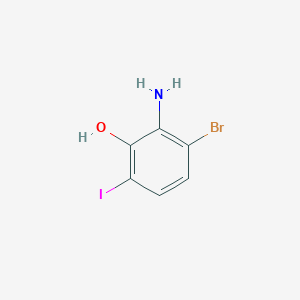
![(Z)-9-(hydroxymethylene)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12858927.png)
![2-(Aminomethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12858931.png)
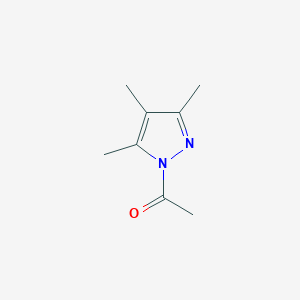
![2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(naphthalen-2-yl)-1,3,5-triazine](/img/structure/B12858963.png)
![3',6'-Dihydroxy-4',5'-diiodo-2',7'-dimethylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12858964.png)
